molecular formula C15H18N2O4S3 B11407507 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine

Cat. No.: B11407507
M. Wt: 386.5 g/mol
InChI Key: WFUVZCAELRKHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethylsulfonyl and methylphenylsulfonyl groups attached to the thiazole ring, as well as a prop-2-en-1-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Sulfonyl Groups: The ethylsulfonyl and methylphenylsulfonyl groups can be introduced through sulfonation reactions using appropriate sulfonyl chlorides.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached to the nitrogen atom through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The compound can participate in substitution reactions, where functional groups attached to the thiazole ring or the nitrogen atom can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of sulfonyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine
  • 2-(ethylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine
  • 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(propyl)-1,3-thiazol-5-amine

Uniqueness

The unique combination of ethylsulfonyl and methylphenylsulfonyl groups, along with the prop-2-en-1-yl group, distinguishes 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine from similar compounds

Properties

Molecular Formula

C15H18N2O4S3

Molecular Weight

386.5 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-thiazol-5-amine

InChI

InChI=1S/C15H18N2O4S3/c1-4-10-16-13-14(17-15(22-13)23(18,19)5-2)24(20,21)12-8-6-11(3)7-9-12/h4,6-9,16H,1,5,10H2,2-3H3

InChI Key

WFUVZCAELRKHNV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.